(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol
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Overview
Description
(2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol: is a bicyclic compound belonging to the class of pyrrolidine alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is challenging due to its stereochemistry and the sensitivity of the starting materials. Several synthetic routes have been reported, including the use of chiral catalysts, enzymes, and natural products as starting materials.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of (2S,7aS)-Hexahydro-1H-pyrrolizin-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB and MAPK pathways . Additionally, it has been shown to interact with various receptors in the body, including the nicotinic acetylcholine receptor and the serotonin receptor .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-6-2-1-3-8(6)5-7/h6-7,9H,1-5H2/t6-,7-/m0/s1 |
InChI Key |
FXEGTGONOYXDFJ-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H](CN2C1)O |
Canonical SMILES |
C1CC2CC(CN2C1)O |
Origin of Product |
United States |
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